Cas no 1806731-87-2 (6-Fluoro-2-nitro-4-(trifluoromethoxy)pyridine-3-acetonitrile)

6-フルオロ-2-ニトロ-4-(トリフルオロメトキシ)ピリジン-3-アセトニトリルは、高反応性なピリジン誘導体であり、特に医薬品や農薬の合成中間体として重要な化合物です。フッ素原子とトリフルオロメトキシ基の導入により、高い電子求引性と脂溶性を示し、生体膜透過性の向上が期待されます。ニトロ基の存在により、さらなる官能基変換が可能で、多様な骨格構築に活用できます。アセトニトリル部位は求核反応の活性点として機能し、複雑な分子の効率的な合成に貢献します。この化合物は、特にフッ素化医薬品の開発において、高い有用性を発揮します。

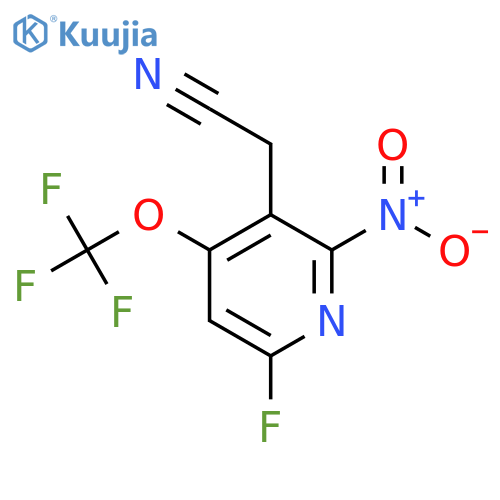

1806731-87-2 structure

商品名:6-Fluoro-2-nitro-4-(trifluoromethoxy)pyridine-3-acetonitrile

CAS番号:1806731-87-2

MF:C8H3F4N3O3

メガワット:265.121335268021

CID:4828846

6-Fluoro-2-nitro-4-(trifluoromethoxy)pyridine-3-acetonitrile 化学的及び物理的性質

名前と識別子

-

- 6-Fluoro-2-nitro-4-(trifluoromethoxy)pyridine-3-acetonitrile

-

- インチ: 1S/C8H3F4N3O3/c9-6-3-5(18-8(10,11)12)4(1-2-13)7(14-6)15(16)17/h3H,1H2

- InChIKey: DVLCMONXOOUMQY-UHFFFAOYSA-N

- ほほえんだ: FC1=CC(=C(CC#N)C([N+](=O)[O-])=N1)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 9

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 361

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 91.7

6-Fluoro-2-nitro-4-(trifluoromethoxy)pyridine-3-acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029099531-1g |

6-Fluoro-2-nitro-4-(trifluoromethoxy)pyridine-3-acetonitrile |

1806731-87-2 | 97% | 1g |

$1,579.40 | 2022-03-31 |

6-Fluoro-2-nitro-4-(trifluoromethoxy)pyridine-3-acetonitrile 関連文献

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

1806731-87-2 (6-Fluoro-2-nitro-4-(trifluoromethoxy)pyridine-3-acetonitrile) 関連製品

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量